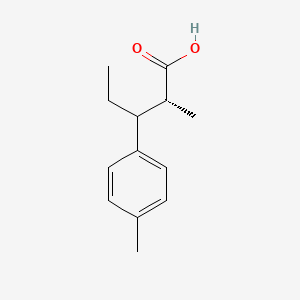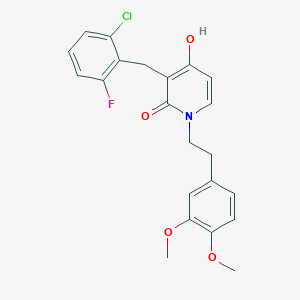
3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone” appears to be a complex organic molecule. It contains several functional groups, including a pyridinone ring, a benzyl group, and a phenethyl group, which are substituted with various halogens and ether groups.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyridinone ring, followed by various substitution reactions to introduce the benzyl and phenethyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridinone ring likely contributes to the compound’s stability and reactivity, while the halogens and ether groups could influence its polarity and solubility.Chemical Reactions Analysis
Again, without specific data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the pyridinone ring, halogens, and ether groups suggest that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and additions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability and reactivity would be influenced by the presence of the pyridinone ring and various functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been involved in studies focusing on its synthesis and crystal structure, such as the work by Lv Zhi (2009), who investigated the synthesis and crystal structure of a similar pyridinone compound. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Lv Zhi, 2009).
Applications in Metal Chelation
- Research by Schlindwein et al. (2006) discussed the synthesis of new lipophilic iron(III) chelates of 3-hydroxy-4-pyridinone ligands. This suggests the potential application of such compounds in metal ion chelation, which is significant in areas like detoxification and therapeutics (Schlindwein et al., 2006).
Potential in Alzheimer's Therapy
- Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. This study highlights the therapeutic applications of pyridinone derivatives in neurodegenerative diseases (Scott et al., 2011).
Protective Group in Organic Synthesis
- Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, including a fluorobenzyl group, highlighting its use in the synthesis of complex organic molecules (Crich et al., 2009).
Tautomerism Studies
- Davoodnia et al. (2011) conducted experimental and theoretical studies on tautomerism in pyridinones, emphasizing the chemical behavior and stability of such compounds. This research is crucial for understanding the reactivity and applications of pyridinone derivatives in various chemical reactions (Davoodnia et al., 2011).
Safety And Hazards
Without specific safety data, it’s difficult to assess the potential hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety protocols.
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its potential as a pharmaceutical compound, studying its interactions with various biological targets, and exploring its physical and chemical properties.
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4/c1-28-20-7-6-14(12-21(20)29-2)8-10-25-11-9-19(26)16(22(25)27)13-15-17(23)4-3-5-18(15)24/h3-7,9,11-12,26H,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMRMNBNVAIATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)
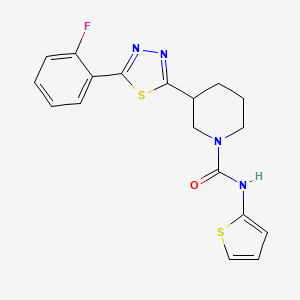
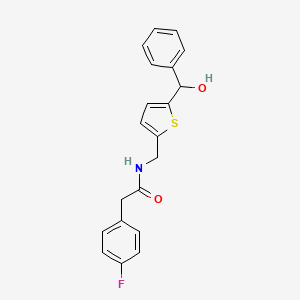
![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)
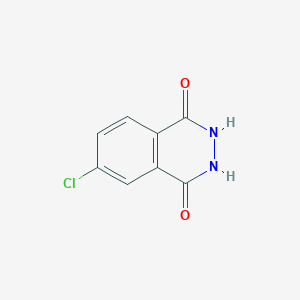
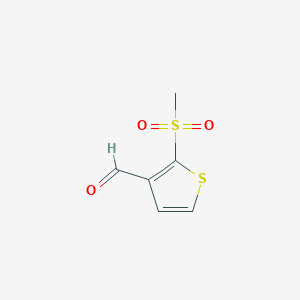
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)
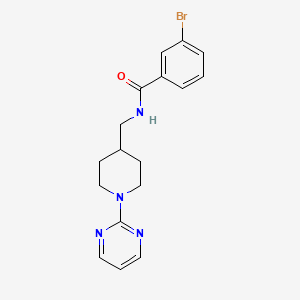
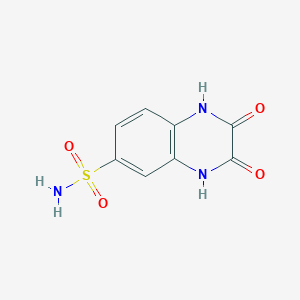
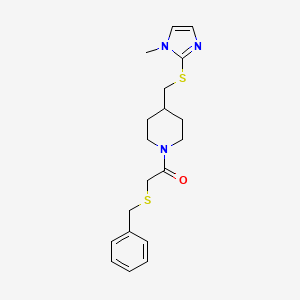
![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)
